molecular formula C21H30N2 B025843 4,4'-Methylenebis(N-sec-butylaniline) CAS No. 5285-60-9

4,4'-Methylenebis(N-sec-butylaniline)

Cat. No. B025843
M. Wt: 310.5 g/mol
InChI Key: YZZTZUHVGICSCS-UHFFFAOYSA-N
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Patent
US08212078B2

Procedure details

4,4′-Methylenebis(benzeneamine) (MDA; 2.0 g), granular Pt(S)/C (1.0 g, Johnson Matthey), and methyl ethyl ketone (50.0 g) were charged to a 100 mL autoclave. The autoclave was degassed three times with H2 and then the mixture was heated at 121° C. for 2 hours under 85 psig (6.87×105 Pa) of H2. The reaction mixture was cooled to 22° C. and degassed. The granular Pt(S)/C catalyst settled to the bottom of reactor as soon as the agitation was stopped, making it easier to decant the product solution and recover the catalyst. GC analysis showed a 95% yield of N,N′-di(2-butyl)-4,4′-methylenebis(benzeneamine), and less than 0.4 area % of over-alkylated side-product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1>[Pt].C(C(C)=O)C>[CH3:9][CH:1]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][CH:5]([CH2:6][CH3:7])[CH3:4])=[CH:6][CH:7]=2)=[CH:10][CH:11]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
50 g
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
121 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was degassed three times with H2
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 22° C.
CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
to decant the product solution
CUSTOM
Type
CUSTOM
Details
recover the catalyst

Outcomes

Product
Name
Type
product
Smiles
CC(CC)NC1=CC=C(C=C1)CC1=CC=C(C=C1)NC(C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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